6-Bromobenzo[d]oxazole
Overview
Description
6-Bromobenzo[d]oxazole is a heterocyclic aromatic organic compound that features a benzene ring fused to an oxazole ring with a bromine atom at the sixth position. This compound is part of the broader class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed:
- Substituted benzoxazoles with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Coupled products with extended aromatic systems .
Scientific Research Applications
6-Bromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Comparison: 6-Bromobenzo[d]oxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, such as 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole, the bromine atom provides different electronic and steric effects, making it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
6-Bromobenzo[d]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by various studies and data tables.
Chemical Structure and Properties
This compound features a bromine atom at the 6-position of the benzo[d]oxazole ring, with a molecular formula of CHBrNO and a molecular weight of approximately 198.02 g/mol. Its unique structure contributes to its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors such as o-aminophenol and dibromoacetaldehyde. Common methods include:
- Cyclization Reactions : Utilizing different catalysts to optimize yield.
- Characterization Techniques : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity.
Biological Activities
Research indicates that this compound possesses significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have reported moderate antibacterial activity against various bacterial strains. For instance, preliminary investigations suggest that it may inhibit specific bacterial species, although further research is needed to elucidate its mechanisms of action .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Under Investigation |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. A study focusing on derivatives of benzo[d]oxazole demonstrated that certain compounds exhibited potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values ranging from 1.03 to 8.1 µM . These findings suggest that modifications to the benzo[d]oxazole scaffold can enhance biological activity.
Table 2: IC Values for Acetylcholinesterase Inhibition
Compound | IC (µM) |
---|---|
Compound 6a | 1.03 |
Compound 6j | 8.1 |
The mechanisms by which this compound exerts its biological effects are still being investigated. Initial studies indicate that the bromine substituent may enhance interactions with biological targets, potentially leading to the inhibition of key enzymes involved in disease processes .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of oxazole derivatives has revealed that specific functional groups significantly influence their pharmacological profiles. The presence of electron-withdrawing groups like bromine enhances biological activity compared to other halogenated derivatives .
Case Studies
- Anticholinesterase Activity : A series of novel benzo[d]oxazole derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE. Among these, certain compounds showed strong inhibitory effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Cytotoxicity Studies : Compounds derived from this compound were tested on B16F10 melanoma cells, revealing non-cytotoxic profiles at lower concentrations while demonstrating significant inhibition of cellular tyrosinase activity, an important target in melanoma treatment .
Properties
IUPAC Name |
6-bromo-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFVHLEIBLKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591537 | |
Record name | 6-Bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375369-14-5 | |
Record name | 6-Bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 375369-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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